(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine

Pharmaceutical Intermediates Crystallization Chiral Purity

(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine, also known as Telaprevir Intermediate 3 (TL-1), is a synthetic, water-soluble, and crystalline amino acid derivative with the molecular formula C19H28N4O4 and a molecular weight of 376.45 g/mol. This chiral peptidomimetic building block is a critical starting material in the convergent synthesis of Telaprevir (VX-950), a first-generation, orally bioavailable HCV NS3/4A protease inhibitor approved for the treatment of chronic hepatitis C virus (HCV) infection.

Molecular Formula C19H28N4O4
Molecular Weight 376.4 g/mol
CAS No. 402958-96-7
Cat. No. B585276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine
CAS402958-96-7
Synonyms(2S)-2-Cyclohexyl-N-(pyrazinylcarbonyl)glycyl-3-methyl-L-valine;  (S)-2-[(S)-2-Cyclohexyl-2-[(pyrazinyl-2-carbonyl)amino]acetylamino]-3,3-dimethylbutyric Acid; 
Molecular FormulaC19H28N4O4
Molecular Weight376.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1
InChIKeyBZUKJNKTPCZNPM-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine (CAS: 402958-96-7) | Telaprevir Intermediate 3 (TL-1) – Procurement and Technical Specification Guide


(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine, also known as Telaprevir Intermediate 3 (TL-1), is a synthetic, water-soluble, and crystalline amino acid derivative with the molecular formula C19H28N4O4 and a molecular weight of 376.45 g/mol . This chiral peptidomimetic building block is a critical starting material in the convergent synthesis of Telaprevir (VX-950), a first-generation, orally bioavailable HCV NS3/4A protease inhibitor approved for the treatment of chronic hepatitis C virus (HCV) infection [1]. As a late-stage advanced intermediate, its chemical identity, stereochemical integrity, and physical form directly dictate the efficiency, cost, and regulatory compliance of the downstream active pharmaceutical ingredient (API) manufacturing process, making its technical specification a pivotal factor in pharmaceutical supply chain and R&D procurement decisions .

Critical Quality Attributes and Substitution Risks for (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine (CAS: 402958-96-7) in Telaprevir API Synthesis


Generic substitution of Telaprevir Intermediate 3 (TL-1) is not a trivial exercise in vendor sourcing; it introduces substantial risk to the quality, yield, and regulatory acceptance of the final Telaprevir API. The compound's utility is not defined merely by its chemical name but by its specific crystalline form, chiral purity, and stability profile. Prior art synthetic routes often yielded this intermediate as an amorphous white solid of inconsistent purity, which directly compromises the efficiency and robustness of the subsequent coupling steps required to assemble the final macrocyclic structure [1]. The procurement of a poorly characterized or low-purity intermediate forces downstream purification burdens, increases the risk of stereochemical erosion leading to inactive diastereomers, and can invalidate a validated manufacturing process. Therefore, the selection of a specific, well-characterized batch of CAS 402958-96-7 is a critical quality decision that differentiates a reliable, scalable process from one fraught with technical and financial uncertainty [2].

Quantitative Differentiation Evidence for (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine (Telaprevir Intermediate 3) – Procurement and Process Selection Data


Achievable Chemical and Chiral Purity via Defined Crystalline Forms vs. Amorphous Precipitates

The compound can be isolated in defined crystalline forms (e.g., Form B) that demonstrate significantly higher and more consistent purity compared to the amorphous material produced by earlier synthetic methods. The B crystal form, for instance, achieves a chemical purity of 99.36% and a chiral purity of 99.86% [1]. In contrast, prior art syntheses described the intermediate as a 'white solid' with 'purity [that] is not high,' lacking the crystalline character necessary for reliable purification and characterization [2].

Pharmaceutical Intermediates Crystallization Chiral Purity Process Chemistry

Enhanced Stability of Crystalline Form A for Inventory and Process Robustness

The A crystal form of (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine demonstrates 'good temperature and humidity stability,' a property that is explicitly contrasted with the prior art's amorphous material which lacked defined physical properties and stability data [1]. While the patent does not provide a numerical comparison of degradation rates, it establishes that the crystalline form provides a 'stable' physical state, a critical advantage for a key starting material in a multi-step synthesis where decomposition or hydration could significantly alter reactivity and yield.

Solid-State Chemistry Stability Studies Process Development API Manufacturing

Defined X-Ray Powder Diffraction (XRPD) Pattern for Identity and Purity Control vs. Uncharacterized Amorphous Material

The availability of the compound as a well-defined crystalline polymorph, such as Form A, enables robust analytical quality control (QC) through XRPD. Form A exhibits characteristic peaks at 2θ angles of 9.9 ± 0.2, 13.09 ± 0.2, 15.2 ± 0.2, 17.7 ± 0.2, 19.8 ± 0.2, 20.6 ± 0.2, 21.1 ± 0.2, 23.95 ± 0.2, and 25.4 ± 0.2 degrees when measured with Cu-Kα radiation [1]. In contrast, the amorphous form of this intermediate lacks any characteristic diffraction pattern, making definitive identification and quantification of crystalline purity impossible by XRPD, which is a standard ICH Q6A requirement for drug substance and key intermediate characterization [1].

Analytical Chemistry Quality Control XRPD Pharmaceutical Analysis

Role as a Key Late-Stage Intermediate in a Validated Route to Telaprevir vs. Alternative Synthesis Approaches

(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine serves as a crucial 'P2-P3' fragment in the final assembly of Telaprevir [1]. Its use enables a convergent synthetic strategy where this fragment is coupled to a bicyclic proline 'P1-P1'' core [1]. This is in contrast to earlier, more linear synthetic routes described in the literature, such as those based on stepwise chain elongation from a starting amino acid [2]. Convergent routes are generally more efficient for large-scale manufacturing as they allow for the parallel synthesis of complex fragments and a single, high-yielding final coupling step, reducing overall cycle time and improving yield over a linear sequence of 10+ steps [2].

Synthetic Route Scouting Process Chemistry Convergent Synthesis HCV Protease Inhibitors

Primary Industrial and Research Applications for High-Purity (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine (Telaprevir Intermediate 3)


GMP Manufacturing of Telaprevir API for Commercial or Clinical Supply

This is the core industrial application. Procuring a high-purity, crystalline form (e.g., Form A or B) of CAS 402958-96-7 is essential for a robust, validated GMP process to manufacture Telaprevir drug substance. The use of a stable, well-characterized crystalline intermediate with >99.3% chemical purity and >99.8% chiral purity [1] minimizes the risk of failed batches due to impurities or degradation, ensures compliance with ICH Q7 guidelines for API starting materials, and provides the analytical control (XRPD fingerprint) required for regulatory filing [2].

Process Development and Route Optimization for Macrocyclic HCV Protease Inhibitors

Process chemistry teams developing new macrocyclic HCV protease inhibitors can utilize this compound as a benchmark intermediate. Studying the convergent coupling of this P2-P3 fragment with various P1-P1' cores allows for rapid SAR exploration and process optimization of new analogs [1]. The availability of a defined crystalline form with known stability [2] also serves as a model for developing crystallization and solid-form control strategies for novel peptidomimetic drug candidates.

Analytical Method Development and Reference Standard Qualification

Analytical R&D laboratories require high-purity batches of this intermediate for method development and qualification. A lot demonstrating 99.36% purity and 99.86% chiral purity [1] is ideal for use as a working standard or system suitability standard in HPLC and chiral HPLC methods designed to monitor the synthesis of Telaprevir or related compounds. The defined XRPD pattern of Form A [2] is also crucial for calibrating X-ray diffractometers and validating methods for solid-form identification, a key aspect of pharmaceutical quality control.

Academic and Industrial Research on HCV Protease Inhibitor Resistance and Mechanism

While not the final drug, this intermediate is a key structural component of Telaprevir, a first-generation HCV protease inhibitor. Academic and industrial research groups studying the molecular basis of drug resistance to ketoamide-based protease inhibitors may use this intermediate as a starting material to synthesize structural analogs of Telaprevir [1]. By modifying the P2-P3 region and re-coupling to the core, researchers can probe structure-activity relationships (SAR) against resistant viral variants, contributing to the design of next-generation pan-genotypic HCV therapies.

Quote Request

Request a Quote for (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.